molecular formula C28H42N2O3 B14297289 {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid CAS No. 116237-85-5

{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid

Cat. No.: B14297289
CAS No.: 116237-85-5
M. Wt: 454.6 g/mol
InChI Key: BRSRNNAFIKJAPK-UHFFFAOYSA-N
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Description

{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a hexadecylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.

    Substitution with Hexadecylphenyl Group: The hexadecylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazine ring is treated with hexadecylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the substituted pyrazine with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(4-Decylphenyl)pyrazin-2-YL]oxy}acetic acid
  • {[5-(4-Dodecylphenyl)pyrazin-2-YL]oxy}acetic acid
  • {[5-(4-Tetradecylphenyl)pyrazin-2-YL]oxy}acetic acid

Uniqueness

{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid stands out due to its longer alkyl chain, which can enhance its lipophilicity and membrane permeability

Properties

CAS No.

116237-85-5

Molecular Formula

C28H42N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

2-[5-(4-hexadecylphenyl)pyrazin-2-yl]oxyacetic acid

InChI

InChI=1S/C28H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)26-21-30-27(22-29-26)33-23-28(31)32/h17-22H,2-16,23H2,1H3,(H,31,32)

InChI Key

BRSRNNAFIKJAPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCC(=O)O

Origin of Product

United States

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